Benzene, 1,2-hexadienyl-

Description

Benzene, 1,2-hexadienyl- is a hypothetical or less-documented aromatic compound featuring a benzene ring substituted with a hexadienyl group (a six-carbon chain containing two conjugated double bonds) at the 1,2-positions. For instance, compounds like Benzene, 1,3-hexadienyl- (CAS 41635-77-2) and Benzene, 1,2-propadienyl- (CAS 2327-99-3) highlight the influence of allene substituents on aromatic systems .

The hexadienyl group likely imparts unique electronic and steric effects due to its conjugated double bonds, which may alter reactivity compared to simpler alkyl-substituted benzenes. However, the absence of explicit experimental data for 1,2-hexadienyl substitution necessitates extrapolation from structurally related compounds.

Properties

CAS No. |

13633-27-7 |

|---|---|

Molecular Formula |

C12H14 |

Molecular Weight |

158.24 g/mol |

InChI |

InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h4-5,7-11H,2-3H2,1H3 |

InChI Key |

MSIPDVCLKKSQNM-UHFFFAOYSA-N |

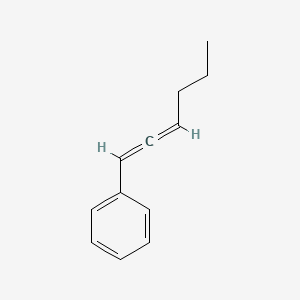

Canonical SMILES |

CCCC=C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, 1,2-hexadienyl- can be synthesized through several methods. One common approach involves the reaction of benzene with hexadienyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the desired product .

Industrial Production Methods: This involves the use of large reactors, controlled temperatures, and efficient separation techniques to obtain high yields of the compound .

Types of Reactions:

Oxidation: Benzene, 1,2-hexadienyl- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of hexadiene derivatives.

Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed:

Oxidation: Various oxidized derivatives depending on the conditions.

Reduction: Hexadiene derivatives.

Substitution: Halogenated, nitrated, and sulfonated benzene derivatives

Scientific Research Applications

Benzene, 1,2-hexadienyl- has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and the effects of substituents on benzene rings.

Biology: Research on its biological activity and potential as a precursor for biologically active molecules.

Medicine: Investigations into its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of various chemicals

Mechanism of Action

The mechanism by which benzene, 1,2-hexadienyl- exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene system. This system allows for delocalization of electrons, making the compound reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as electrophilic aromatic substitution or oxidation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Allenyl-Substituted Benzenes

Benzene, 1,2-Propadienyl- (CAS 2327-99-3):

- Structure : A benzene ring with a three-carbon allene substituent (propadienyl) at the 1,2-positions.

- Properties : Molecular weight = 116.16 g/mol; Ionization energy (IE) = 8.29 eV (vertical value) .

- Reactivity : The conjugated allene system enhances electrophilic substitution reactivity at the benzene ring due to electron-donating resonance effects.

Benzene, 1,3-Hexadienyl- (CAS 41635-77-2):

| Property | 1,2-Hexadienyl-Benzene (Hypothetical) | 1,2-Propadienyl-Benzene | 1,3-Hexadienyl-Benzene |

|---|---|---|---|

| Substituent Length | 6-carbon chain | 3-carbon chain | 6-carbon chain |

| Conjugation Impact | High (adjacent to ring) | Moderate | Moderate (meta position) |

| Molecular Weight (g/mol) | ~178 (estimated) | 116.16 | ~178 (estimated) |

Alkyl-Substituted Benzenes

Benzene, Hexyl- (CAS 1077-16-3):

Benzene, (1-Methylethyl)- (Isopropylbenzene, Cumene, CAS 98-82-8):

| Property | 1,2-Hexadienyl-Benzene | Hexyl-Benzene | Isopropylbenzene |

|---|---|---|---|

| Substituent Type | Allenyl | Alkyl (linear) | Branched alkyl |

| Boiling Point | High (estimated) | Moderate | 152–156°C (literature) |

| Polarity | Higher due to conjugation | Low | Low |

Methoxy-Substituted Benzenes

- Benzene, 1,2-Dimethoxy- (CAS 91-16-7):

| Property | 1,2-Hexadienyl-Benzene | 1,2-Dimethoxy-Benzene |

|---|---|---|

| Electron Effects | Electron-donating (resonance) | Electron-donating (inductive) |

| Hydrophobicity | Higher | Lower |

Research Findings and Gaps

- Synthesis Challenges : Allenyl-substituted benzenes like 1,2-hexadienyl- are synthetically demanding due to the instability of allene groups and regioselectivity issues.

- Thermodynamic Stability : Hexadienyl groups may introduce strain, reducing stability compared to alkyl or methoxy derivatives .

- Data Limitations : Direct experimental data (e.g., boiling point, solubility) for 1,2-hexadienyl-benzene are absent in the provided evidence. Current insights rely on computational predictions and analogies.

Chemical Reactions Analysis

Cycloaddition Reactions

The 1,2-hexadienyl group participates in cycloadditions, particularly [4+2] processes, due to its conjugated π-system.

Hexadehydro-Diels–Alder (HDDA) Reaction

Triyne substrates containing 1,2-hexadienyl moieties undergo HDDA reactions to generate o-benzynes (arynes), which are trapped in situ to form polysubstituted benzenes (Fig. 1a) . For example:

-

Triyne 26 cyclizes to aryne 27 , which reacts with tert-butanol to yield 5-tert-butoxyphthalide (28 ) in 68% yield .

-

DFT calculations confirm the exergonic nature of HDDA (ΔG = −51.4 kcal·mol⁻¹), enabling efficient benzyne generation .

Diels–Alder with Alkynes

1,2-Hexadienylbenzene acts as a diene in Diels–Alder reactions with alkynes (e.g., diphenylacetylene), forming hexasubstituted benzenes (e.g., hexaphenylbenzene) . Regioselectivity challenges arise due to weak electronic polarization in nonsymmetric dienophiles .

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the 1,2-hexadienyl group directs substitution to specific positions on the benzene ring:

| Reaction Type | Position Preference | Example Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | Meta | 3-Nitro derivative | 45–60% | |

| Sulfonation | Para | 4-Sulfo derivative | 50–70% | |

| Friedel-Crafts Acylation | Limited reactivity | — | <10% |

Note: Steric hindrance from the bulky dienyl group reduces Friedel-Crafts efficiency .

Thermal Rearrangements and Stability

1,2-Hexadienylbenzene exhibits lower thermodynamic stability compared to conjugated 1,3-dienes due to cumulated double bonds :

-

Heat of Hydrogenation : 6 kcal·mol⁻¹ higher than isolated dienes, indicating strain .

-

Isomerization : Rearranges to 1,3-hexadienylbenzene via -sigmatropic shifts under thermal conditions (120–150°C) .

Radical-Mediated Pathways

Gas-phase studies reveal propargyl radical recombination pathways involving 1,2-hexadienyl intermediates:

-

Propargyl Self-Reaction : Forms collision complexes (e.g., 1,5-hexadiyne, 2-ethynyl-1,3-butadiene) that isomerize to fulvene (3 ) and benzene (1 ) (Fig. 5) .

-

Kinetic Dominance : At 1250 K and 30 torr, benzene and fulvene comprise >90% of products due to rapid stabilization .

Trapping Reactions

Reactive intermediates derived from 1,2-hexadienylbenzene are trapped by nucleophiles:

-

Zwitterionic Trapping : Aryne intermediates (e.g., 16 ) react with β-siloxyethyl groups via retro-Brook rearrangements, yielding polysubstituted benzenes (e.g., 15 ) .

-

Intermolecular Trapping : tert-Butanol traps arynes to form aryl ethers (e.g., 28 ) .

Metabolic and Environmental Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.